![molecular formula C12H13NO3 B1337601 2-hydroxy-3-(1H-indol-3-yl)butanoic acid CAS No. 21193-78-2](/img/structure/B1337601.png)
2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Overview
Description
2-Hydroxy-3-(1H-indol-3-yl)butanoic acid is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into its potential characteristics and synthesis pathways. For instance, the algicidal effect of 3-(3-indolyl)butanoic acid suggests that the indole moiety can impart significant biological activity, which could also be true for this compound .
Synthesis Analysis
The synthesis of hydroxy acids, such as this compound, can be inferred from the methods described for related compounds. For example, 3-hydroxy acids have been synthesized from ketones and carboxylic acids using lithium naphthalenide with diethylamine, which could be a potential pathway for synthesizing the compound . The reaction of guanosine with 3,4-epoxy-1-butene also provides insights into the reactivity of similar structures, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed by drawing parallels with structurally similar compounds. For instance, the intermolecular interactions in the chiral and racemic forms of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid derived from threonine show the importance of hydrogen bonding and the influence of chirality on molecular geometry . These findings can be extrapolated to understand the potential molecular interactions and geometry of this compound.
Chemical Reactions Analysis
Chemical reactions involving compounds with similar structures to this compound have been documented. For example, the reaction of 3-hydroxy acids with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones indicates the reactivity of the hydroxy acid moiety under acidic conditions . Additionally, the reactivity of guanosine with 3,4-epoxy-1-butene leading to N-7 alkylation products provides insight into the nucleophilic attack mechanisms that could be relevant for the chemical reactions of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The algicidal properties of 3-(3-indolyl)butanoic acid suggest that the indole ring imparts significant biological activity, which could influence the solubility, stability, and reactivity of this compound . The differences in COOH group geometry between chiral and racemic forms of a related compound also highlight the potential impact of stereochemistry on the physical properties of this compound .
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid, a related compound, has been utilized in the synthesis of novel indole-based hybrid oxadiazole scaffolds. These compounds have demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).
Antimicrobial Activity : Schiff bases derived from related compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition : Schiff bases derived from L-Tryptophan, which includes a related structure, have been effective in inhibiting corrosion of stainless steel in acidic environments. This suggests applications in material science and engineering (Vikneshvaran & Velmathi, 2017).
Molecular Interaction Studies
- Intermolecular Interaction Analysis : Studies have been conducted on the hydrogen bonding and molecular interactions of compounds derived from L-threonine, which include structures similar to 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. These studies are crucial for understanding molecular structures and their implications (Gallagher, Brady, & Murphy, 2000).
Synthetic Methods and Catalysis
Synthetic Pathways : The compound has been involved in the stereoselective synthesis of natural products like chuangxinmycin, showcasing its utility in complex organic syntheses (Kato, Ono, & Akita, 2001).
Catalytic Applications : Research has demonstrated the use of compounds like this compound in various catalytic processes, including the synthesis of bis(indol-3-yl)methanes, highlighting its potential as an organic catalyst (Khalafi‐Nezhad et al., 2008).
Biological and Pharmacological Properties
- Neuropsychotropic Activity : Derivatives of indole-containing γ-aminobutyric acids,related to this compound, have shown neuropsychotropic activities. The spectrum of this activity depends on the molecular structure of the acid, with some derivatives exhibiting nootropic and anxiolytic properties (Berestovitskaya et al., 2018).
Applications in Material Science
- Corrosion Inhibitory Action : Schiff bases of L-Tryptophan-derived compounds, closely related to this compound, have been studied for their corrosion inhibition effects on carbon steel in acidic environments. These studies have implications for their use in protecting materials against corrosion (Vikneshvaran & Velmathi, 2019).
Chemokine Receptor Antagonism
- CXC Chemokine Receptor-2 Antagonists : Some 4-(2-arylindol-3-yl) butanoic acid derivatives, structurally akin to this compound, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential applications in treating inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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